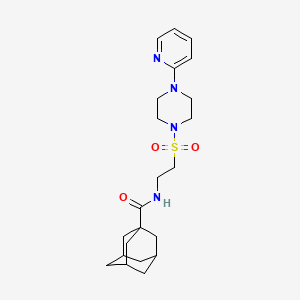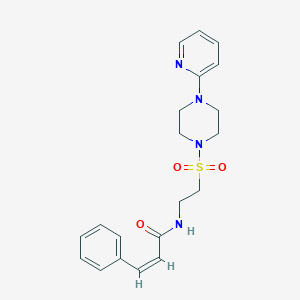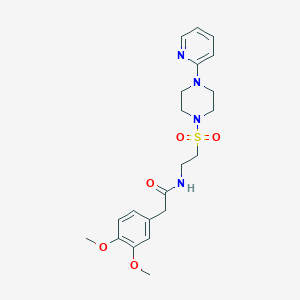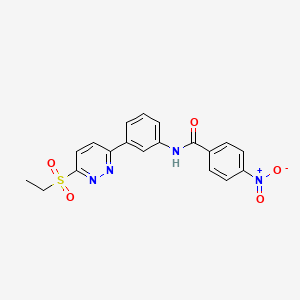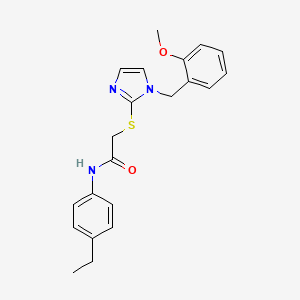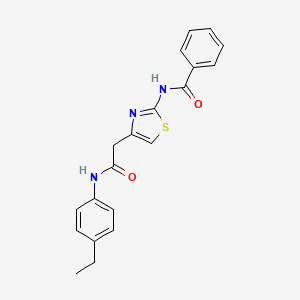
N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Descripción general
Descripción
This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide). It also has a thiazole ring (a five-membered ring containing nitrogen and sulfur atoms) and an ethylphenylamino group. Benzamide derivatives are known for their wide range of biological activities, including antimicrobial and anticancer properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be analyzed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. For instance, elemental analysis can provide information about its composition .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives, which include the compounds , have been found to exhibit antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various diseases and boost overall health.
Analgesic Activity
These compounds have also been tested for their in vitro analgesic activities . Analgesics are used to relieve pain without causing loss of consciousness. They are commonly used in the treatment of headaches, arthritis, and other conditions that cause chronic pain.
Anti-inflammatory Activity
Thiazole derivatives have shown promising anti-inflammatory properties . Anti-inflammatory drugs are used to reduce inflammation and can be used in the treatment of conditions like rheumatoid arthritis and lupus.
Antimicrobial Activity
The compounds have demonstrated promising antimicrobial activity . Antimicrobial agents are used to kill or slow the growth of microorganisms, including bacteria and fungi, which can help in treating various infections.
Antifungal Activity
In addition to their antimicrobial properties, these compounds have also shown antifungal activity . Antifungal drugs are used to treat fungal infections, which can occur in any part of the body.
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral properties . Antiviral drugs are used to treat viral infections, such as influenza and HIV.
Antitumor and Cytotoxic Activity
These compounds have demonstrated potent effects on prostate cancer . They have also shown promising antiproliferative properties, which could make them useful in the treatment of various types of cancer .
Neuroprotective Activity
Thiazole derivatives have been found to exhibit neuroprotective properties . Neuroprotective drugs are used to preserve the structure and function of neurons, which can be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Mecanismo De Acción
Target of Action
The compound N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide, also known as N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, is a thiazole derivative . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial and antiproliferative effects . .
Mode of Action
The mode of action of thiazole derivatives often involves interactions with cellular targets that lead to inhibition of essential processes. For instance, some thiazole compounds exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, if the compound targets bacterial lipid biosynthesis, it would disrupt the bacterial cell wall formation, leading to cell death . .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it exhibits antimicrobial activity, the result would be the death of the targeted microbial cells . .
Propiedades
IUPAC Name |
N-[4-[2-(4-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-2-14-8-10-16(11-9-14)21-18(24)12-17-13-26-20(22-17)23-19(25)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWYCFSXFUWZIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3310301.png)


![3-phenyl-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)propanamide](/img/structure/B3310325.png)

